[(2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]-3-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-oxopropyl] dihydrogen phosphate
CAS No.: 202739-37-5
Cat. No.: VC3233417
Molecular Formula: C30H44F3N10O14P
Molecular Weight: 856.7 g/mol
* For research use only. Not for human or veterinary use.
![[(2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]-3-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-oxopropyl] dihydrogen phosphate - 202739-37-5](/images/structure/VC3233417.png)
Specification
CAS No. | 202739-37-5 |
---|---|
Molecular Formula | C30H44F3N10O14P |
Molecular Weight | 856.7 g/mol |
IUPAC Name | [(2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]-3-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-oxopropyl] dihydrogen phosphate |
Standard InChI | InChI=1S/C28H43N10O12P/c1-15(32-17(3)39)23(40)33-16(2)24(41)36-21(14-50-51(47,48)49)27(44)37-13-5-7-22(37)26(43)35-20(6-4-12-31-28(29)30)25(42)34-18-8-10-19(11-9-18)38(45)46/h8-11,15-16,20-22H,4-7,12-14H2,1-3H3,(H,32,39)(H,33,40)(H,34,42)(H,35,43)(H,36,41)(H4,29,30,31)(H2,47,48,49)/t15-,16-,20-,21-,22-/m0/s1 |
Standard InChI Key | AEMMSXMXLOALOM-SEKUGKFMSA-N |
Isomeric SMILES | C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](COP(=O)(O)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C.C(=O)(C(F)(F)F)O |
SMILES | CC(C(=O)NC(C)C(=O)NC(COP(=O)(O)O)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C |
Canonical SMILES | CC(C(=O)NC(C)C(=O)NC(COP(=O)(O)O)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C.C(=O)(C(F)(F)F)O |
Introduction
Chemical Identity and Nomenclature
The compound under investigation possesses a complex chemical structure with multiple chiral centers and functional groups. Its complete identification requires consideration of various nomenclature systems and identifiers used across chemical databases and literature.
Primary Identifiers
The compound is primarily identified through several standard chemical identifiers as outlined in Table 1.
Identifier Type | Value |
---|---|
CAS Number | 202739-37-5 |
Molecular Formula | C30H44F3N10O14P (as trifluoroacetic acid salt) |
Molecular Formula (free acid) | C28H43N10O12P |
Molecular Weight | 856.7 g/mol (as trifluoroacetic acid salt) |
Minimum Purity | 95% |
Table 1: Primary chemical identifiers for the compound
Alternative Names and Abbreviations
The compound is known by several alternative names in scientific literature and commercial catalogs, reflecting its peptide sequence and functional groups. These are presented in Table 2.
Alternative Name | Description |
---|---|
Ac-Ala-Ala-Ser(PO3H2)-Pro-Arg-pNA | Peptide sequence notation with phosphorylated serine and p-nitroaniline |
L-Argininamide, N-acetyl-L-alanyl-L-alanyl-O-phosphono-L-seryl-L-prolyl-N-(4-nitrophenyl)-(9CI) | Chemical Abstracts nomenclature based on the argininamide component |
Table 2: Alternative names for the compound
The IUPAC name represents the comprehensive chemical nomenclature for this compound, detailing its stereochemistry and structural configuration. It specifically designates the compound as having multiple (2S) stereochemical centers, which are crucial for its biological activity and molecular recognition properties .
Structural Characteristics and Properties
Molecular Structure
The compound represents a synthetic phosphopeptide with a defined sequence of amino acids. The core structure consists of a pentapeptide backbone with specific stereochemistry at each chiral center, which is essential for its recognition by target enzymes and receptors.
The structural components include:
-
An N-terminal acetylated alanine residue
-
A second alanine residue
-
A phosphorylated serine residue (key functional group)
-
A proline residue (introduces a conformational constraint)
-
An arginine residue with a diaminomethylideneamino (guanidino) group
Physicochemical Properties
The physicochemical properties of the compound are derived from its complex peptide structure and functional groups. These properties influence its stability, solubility, and reactivity in various research applications.
Property | Description |
---|---|
Physical State | Solid at room temperature |
Solubility | Likely soluble in polar solvents such as water, DMSO, or methanol |
Stability | Requires storage in cool, dry conditions for long-term stability |
Hazard Classification | Not classified as hazardous material for transport |
Spectroscopic Features | Characteristic absorption due to nitroaniline group |
Table 3: Key physicochemical properties of the compound
The presence of the phosphate group (PO3H2) on the serine residue confers distinctive chemical properties, including increased acidity and the ability to participate in hydrogen bonding networks. This phosphorylation site is likely a focal point for enzymatic interactions in research applications .
Applications in Research
Biochemical Research Applications
The compound's structure suggests several potential applications in biochemical and pharmacological research contexts. Its primary applications appear to be centered around enzyme kinetics and phosphorylation pathways.
The specific structural features of the compound make it particularly suitable for:
-
Serving as a substrate for kinases or phosphatases in enzymatic assays
-
Acting as a potential inhibitor of phosphorylation-dependent processes
-
Functioning as a chromogenic substrate for protease activity measurements
-
Providing a model compound for phosphopeptide analysis method development
The para-nitroaniline (pNA) group is particularly significant as it can serve as a chromogenic reporter group. Upon enzymatic cleavage, the release of free pNA can be monitored spectrophotometrically, making this compound potentially useful in enzyme activity assays .
Analytical Methods and Characterization
Mass Spectrometry Analysis
Mass spectrometry plays a crucial role in the characterization and analysis of this phosphopeptide. Recent advancements in fragment mass spectrum prediction have significantly enhanced the capabilities for phosphosite localization in such complex molecules.
Several computational approaches have been developed for predicting the mass spectrometric behavior of phosphopeptides like this compound:
-
DeepMS2: A deep learning approach for MS/MS spectrum prediction
-
pDeep2: A specialized model trained specifically on phosphopeptide data
-
MS2PIP: A prediction tool that can be adapted for phosphopeptide analysis
These methods facilitate the accurate identification and structural characterization of the compound in complex mixtures, particularly when analyzing samples from phosphoproteomics studies.
Spectral Matching Techniques
For the analysis of phosphopeptides like the compound under discussion, spectral matching using in silico reference spectra has emerged as a sensitive method that complements probability-based approaches for accurate site localization.
The methodology typically involves:
-
Generation of in silico MS/MS spectra for each candidate phosphosite
-
Matching experimental spectra to these predicted spectra
-
Calculation of deltaDP scores to determine the most likely phosphorylation site
-
Application of false localization rate (FLR) metrics to ensure accuracy
These techniques are particularly valuable when working with complex phosphopeptides that may have multiple potential phosphorylation sites, as they provide robust methods for site-specific characterization.
Supplier Reference | Quantity | Pricing (as of April 2025) |
---|---|---|
3D-FA110823 | 250 μg | 333.00 € |
3D-FA110823 | 500 μg | 463.00 € |
3D-FA110823 | 1 mg | 717.00 € |
3D-FA110823 | 2 mg | 1,110.00 € |
3D-FA110823 | 5 mg | 2,390.00 € |
IN-DA0028DA | Undefined size | Inquiry-based pricing |
Table 4: Commercial availability of the compound
Quality Assurance
Commercial suppliers typically provide quality assurance documentation for this compound, including:
-
Certificates of Analysis (COA) detailing purity specifications
-
Safety Data Sheets (SDS) outlining handling precautions
-
Batch-specific analytical data confirming identity and purity
The compound is generally backed with full quality assurance protocols and shipped from specialized facilities via established carriers such as FedEx, UPS, or DHL .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume